

# Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Imlunestrant** (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor, **imlunestrant** not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **imlunestrant**.

## **Chemical Structure and Properties**

**Imlunestrant** is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol. Its chemical and physicochemical properties are summarized in the tables below.



| Identifier               | Value                                                                                                          |
|--------------------------|----------------------------------------------------------------------------------------------------------------|
| IUPAC Name               | (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol |
| Synonyms                 | LY3484356                                                                                                      |
| CAS Number               | 2408840-26-4                                                                                                   |
| Molecular Formula        | C29H24F4N2O3                                                                                                   |
| Molecular Weight         | 524.51 g/mol                                                                                                   |
| SMILES                   | C1C(CN1CCOC2=CC=C(C=C2) [C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O 3)C=C(C=C6)C(F)(F)F)O)CF                             |
|                          |                                                                                                                |
| Physicochemical Property | Value                                                                                                          |
| LogP                     | 6                                                                                                              |
| Absolute Bioavailability | ~10.9%                                                                                                         |
| Water Solubility         | Data not readily available                                                                                     |
| рКа                      | Data not readily available                                                                                     |

## **Pharmacological Properties**

**Imlunestrant** is a potent and selective antagonist of the estrogen receptor alpha (ER $\alpha$ ), including both wild-type and mutant forms. Its primary mechanism of action involves binding to ER $\alpha$ , inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This degradation effectively abrogates ER-mediated signaling.



| Pharmacological Parameter                   | Value          | Assay/Method                             |
|---------------------------------------------|----------------|------------------------------------------|
| ERα (Wild-Type) Binding<br>Affinity (Ki)    | 0.64 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERα (Y537S Mutant) Binding<br>Affinity (Ki) | 2.80 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERβ (Wild-Type) Binding Affinity (Ki)       | 0.11 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERα Degradation IC50 (MCF-7 cells)          | 3.0 nM[1]      | Western Blot/High-content imaging[1][4]  |
| ERα Degradation IC50 (Y537S mutant cells)   | 9.6 nM[1]      | Western Blot/High-content imaging[1][4]  |

### In Vitro Anti-proliferative Activity

**Imlunestrant** has demonstrated potent anti-proliferative activity in a panel of ER+ breast cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

| Cell Line  | ER Status | Imlunestrant IC50 (nM) |
|------------|-----------|------------------------|
| MCF-7      | ER+       | <100[2]                |
| T47D       | ER+       | <100[2]                |
| MDA-MB-231 | ER-       | >1000[5][6]            |
| SK-BR-3    | ER-       | >1000[5][7]            |

#### **Pharmacokinetics**

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of **imlunestrant**.



| Pharmacokinetic Parameter            | Value (at 400 mg oral dose)                                     |
|--------------------------------------|-----------------------------------------------------------------|
| Tmax (Time to Maximum Concentration) | ~4 hours[8]                                                     |
| Cmax (Maximum Concentration)         | ~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for 1200 mg dose)[1] |
| t1/2 (Half-life)                     | 25-30 hours[1][8]                                               |
| Metabolism                           | Primarily hepatic[9][10]                                        |
| Excretion                            | Predominantly in feces (~97.3%)[9]                              |

## **Mechanism of Action and Signaling Pathways**

**Imlunestrant** exerts its anti-cancer effects by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer, estradiol binds to ER $\alpha$ , leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, which in turn promotes the transcription of genes involved in cell proliferation and survival. **Imlunestrant** binds to ER $\alpha$ , preventing estradiol binding and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ER $\alpha$  levels and a subsequent blockade of downstream signaling.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Portico [access.portico.org]
- 2. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item Growth inhibitory concentrations for MCF-7, T47D, SKBr3 and MDA-MB-231 exposed to different drugs. Public Library of Science Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. files.sciengine.com [files.sciengine.com]
- 8. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423040#imlunestrant-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com